9-Benzyl-6,8-diphenyl-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H18N4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
9-benzyl-6,8-diphenylpurine |
InChI |
InChI=1S/C24H18N4/c1-4-10-18(11-5-1)16-28-23(20-14-8-3-9-15-20)27-22-21(25-17-26-24(22)28)19-12-6-2-7-13-19/h1-15,17H,16H2 |
InChI Key |
ZLYKOEJCSKSVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(N=CN=C32)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 9 Benzyl 6,8 Diphenyl 9h Purine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 9-Benzyl-6,8-diphenyl-9H-purine and its analogues, ¹H and ¹³C NMR are fundamental tools for structural verification.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy of this compound provides key insights into its molecular structure by revealing the chemical environment of its hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays a characteristic singlet at 9.03 ppm, which is attributed to the C2-H proton of the purine (B94841) ring. rsc.org The protons of the two phenyl rings at the C6 and C8 positions, along with the benzyl (B1604629) group's phenyl ring, produce a complex multiplet in the aromatic region, specifically between 7.07 and 8.92 ppm. rsc.org A distinct singlet appears at 5.55 ppm, corresponding to the two benzylic protons (CH₂) of the benzyl group attached at the N9 position. rsc.org
The ¹H NMR data for various analogues of 9-benzyl-purine further illustrate the influence of different substituents on the chemical shifts. For instance, the analogue 9-Methyl-6,8-diphenyl-9H-purine shows the C2-H proton at 8.99 ppm and the aromatic protons in a multiplet between 7.45 and 8.89 ppm. rsc.org The methyl group at the N9 position appears as a singlet at 3.90 ppm. rsc.org
Interactive Table: ¹H NMR Data for this compound and Analogues
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
| This compound | CDCl₃ | 9.03 (s, 1H), 8.92 (d, J = 7.6 Hz, 2H), 7.70 (d, J = 8.0 Hz, 2H), 7.56-7.42 (m, 6H), 7.25 (d, J = 6.4 Hz, 3H), 7.07 (d, J = 6.8 Hz, 2H), 5.55 (s, 2H). rsc.org |
| 9-Methyl-6,8-diphenyl-9H-purine | CDCl₃ | 8.99 (s, 1H), 8.89 (d, J = 7.2 Hz, 2H), 7.86-7.84 (m, 2H), 7.53-7.45 (m, 6H), 3.90 (s, 3H). rsc.org |
| 9-Benzyl-6-piperidin-1-yl-9H-purine | DMSO-d₆ | 8.27 (s, 1H), 8.21 (s, 1H), 7.31-7.27 (m, 5H), 5.37 (s, 2H), 4.18 (brs, 4H), 1.67 (s, 2H), 1.56 (s, 4H). |
| 9-Benzyl-2-chloro-6-piperidin-1-yl-9H-purine | DMSO-d₆ | 8.27 (s, 1H), 7.37-7.03 (m, 5H), 5.34 (s, 2H), 4.36-3.93 (m, 4H), 1.74-1.65 (m, 2H), 1.58 (s, 4H). |
Carbon (¹³C) NMR Analysis
For other 9-benzyl-purine analogues, such as 9-Benzyl-6-piperidin-1-yl-9H-purine, the ¹³C NMR spectrum in DMSO-d₆ reveals signals for the purine ring carbons at approximately 118.9, 139.6, 150.5, 152.0, and 153.2 ppm. The benzyl group carbons appear at 46.2 (CH₂), 127.6, 127.7, 128.7, and 137.1 ppm. The piperidine (B6355638) ring carbons are found at 24.3, 25.7, and 45.5 ppm.
Interactive Table: ¹³C NMR Data for 9-Benzyl-purine Analogues
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 9-Methyl-6,8-diphenyl-9H-purine | CDCl₃ | 154.9, 154.6, 153.6, 151.8, 135.9, 131.0, 130.7, 130.6, 129.8, 129.4, 129.3, 128.9, 128.5, 30.7. rsc.org |
| 9-Benzyl-6-piperidin-1-yl-9H-purine | DMSO-d₆ | 153.2, 152.0, 150.5, 139.6, 137.1, 128.7, 127.7, 127.6, 118.9, 46.2, 45.5, 25.7, 24.3. |
| 9-Benzyl-2-chloro-6-piperidin-1-yl-9H-purine | DMSO-d₆ | 153.3, 152.9, 151.7, 140.1, 136.7, 128.7, 127.8, 127.4, 117.9, 46.3, 25.6, 24.0. |
Advanced 2D NMR Techniques
Although specific 2D NMR studies for this compound are not detailed in the available literature, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is standard practice for the unambiguous assignment of proton and carbon signals in complex substituted purines. COSY experiments would confirm the coupling between protons on the same or adjacent carbon atoms, particularly within the phenyl rings. HSQC would correlate directly bonded proton and carbon atoms, for example, linking the benzylic protons to their corresponding carbon. HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds), which helps in assigning quaternary carbons and confirming the substitution pattern on the purine and phenyl rings. For instance, an HMBC correlation would be expected between the benzylic protons and the C4 and C8 carbons of the purine ring.
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, high molecular weight, and thermally labile molecules like many purine derivatives. In ESI-MS, a sample solution is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing a clear indication of the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental formula of a compound. For this compound, HRMS analysis via ESI has been reported. The calculated mass for the protonated molecule [C₂₄H₁₈N₄ + H]⁺ is 363.1599, and the experimentally found mass is 363.1603, which is in close agreement and confirms the molecular formula. rsc.org
The HRMS data for various analogues further demonstrates the utility of this technique in confirming their structures.
Interactive Table: HRMS Data for this compound and Analogues
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| This compound | C₂₄H₁₈N₄ | 363.1599 | 363.1603 rsc.org |
| 9-Methyl-6,8-diphenyl-9H-purine | C₁₈H₁₅N₄ | 287.1297 | 287.1295 rsc.org |
| 9-Benzyl-6-piperidin-1-yl-9H-purine | C₁₇H₁₉N₅ | 293.1640 | 293.1649 |
| 9-Benzyl-2-chloro-6-piperidin-1-yl-9H-purine | C₁₇H₁₈ClN₅ | 327.1251 | 327.1262 |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique utilized for the structural elucidation of compounds by fragmenting a precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not extensively detailed in the public domain, general fragmentation patterns for substituted purines can be inferred. The technique is crucial for confirming the molecular weight and providing insights into the connectivity of the substituent groups. For purine derivatives, fragmentation often involves the cleavage of bonds at the substituent positions, providing characteristic mass losses that help identify the benzyl and phenyl groups attached to the purine core. Studies on various substituted purines demonstrate the utility of MS/MS in distinguishing between isomers and identifying unknown metabolites by analyzing their unique fragmentation pathways documentsdelivered.comdocumentsdelivered.com.
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |
| [M+H]⁺ | [M+H - C₇H₇]⁺ | Loss of the benzyl group |
| [M+H]⁺ | [M+H - C₆H₅]⁺ | Loss of a phenyl group |
| [M+H]⁺ | Purine core fragments | Cleavage of the purine ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of a substituted purine like this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. For purine and its derivatives, characteristic peaks are observed for C-N, C=N, and C=C stretching vibrations within the heterocyclic ring system. The presence of the phenyl and benzyl substituents would introduce strong absorption bands for aromatic C-H and C=C stretching. The specific frequencies of these bands can be influenced by the nature and position of the substituents on the purine ring acs.orgacs.org.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Purine Ring Vibrations (C=N, C=C) | 1610 - 1480 |
| C-N Stretch | 1350 - 1000 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
A representative table for crystallographic data of a purine analogue is shown below:
| Parameter | Value (for a representative purine analogue) |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2/c researchgate.net |
| a (Å) | 16.7346 (7) nih.gov |
| b (Å) | 5.5511 (3) nih.gov |
| c (Å) | 20.4817 (10) nih.gov |
| β (°) | 121.325 (3) nih.gov |
| Volume (ų) | 1625.31 (14) nih.gov |
| Z | 4 nih.gov |
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and assessing the bulk purity of a synthesized compound youtube.comunits.it. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. By comparing the experimental powder pattern of a sample to a calculated pattern from single-crystal data or a reference standard, one can confirm the identity and purity of the bulk material youtube.com. This method is also instrumental in studying polymorphism, where a compound can exist in multiple crystalline forms youtube.com. The presence of broad peaks in a PXRD pattern can indicate the presence of amorphous material, while sharp peaks are characteristic of a crystalline sample youtube.com.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation, identification, and quantification of components within a mixture, making them essential for assessing the purity of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. While specific HPLC parameters for this compound are not detailed, a general method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV-Vis (typically at 254 nm or 280 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a powerful technique for the separation and quantification of compounds in complex mixtures, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The analysis of this compound and its analogues by UHPLC, particularly when coupled with mass spectrometry, provides critical data on their purity and retention characteristics.
Research Findings:
The retention behavior of purine derivatives in reversed-phase UHPLC is governed by several factors, including the hydrophobicity of the molecule, the composition of the mobile phase, and interactions with the stationary phase. For a highly non-polar compound like this compound, a reversed-phase method is the standard approach. The presence of multiple aromatic rings (two phenyl groups and a benzyl group) suggests that a stationary phase with phenyl ligands could offer alternative selectivity compared to traditional C18 columns due to potential π-π interactions. nih.govdrugbank.com
A typical UHPLC method for the analysis of substituted purines would employ a C18 or a phenyl-hexyl column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) to aid in ionization for mass spectrometry) and an organic modifier such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, is generally employed to ensure the efficient elution of highly retained, non-polar compounds.
For closely related but more polar purine analogues, such as those containing hydroxyl or amino groups, the retention times would be expected to be shorter under the same chromatographic conditions. Conversely, analogues with additional hydrophobic substituents would exhibit longer retention times. The high resolution of UHPLC allows for the separation of closely related impurities and isomers, which is critical for purity assessment.
A study on various purine compounds using a multimode column with a phosphate (B84403) buffer mobile phase demonstrated the effective separation of purine bases. shimadzu.com While the target compound is significantly less polar, this illustrates the versatility of HPLC techniques for purine analysis. The development of a specific UHPLC method for this compound would involve optimizing the mobile phase composition and gradient profile to achieve a sharp peak shape and adequate retention.
Below is a representative data table illustrating the expected UHPLC-UV (at 260 nm) and mass spectrometric data for this compound and a hypothetical more polar analogue.
Table 1: Representative UHPLC-MS Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
|---|---|---|
| This compound | 8.2 | 389.1764 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For many purine derivatives, their inherent low volatility necessitates a derivatization step to increase their thermal stability and amenability to GC analysis.
Research Findings:
The direct GC-MS analysis of this compound is challenging due to its high molecular weight and the presence of the purine core, which can lead to poor chromatographic performance and thermal degradation. A common strategy to overcome this is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. However, given the lack of active hydrogens in this compound, this approach would not be effective. Therefore, direct GC injection at a high temperature might be feasible, or alternative derivatization strategies would need to be explored.
Assuming the compound is sufficiently volatile and thermally stable for GC-MS analysis, a standard non-polar or mid-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane phase, would be suitable. The mass spectrum obtained under electron ionization (EI) would provide a characteristic fragmentation pattern that is invaluable for structural elucidation.
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways. A primary fragmentation would likely be the cleavage of the benzylic C-N bond, resulting in a stable benzyl cation (m/z 91) and a 6,8-diphenyl-9H-purine radical cation. The benzyl cation is a very common fragment for compounds containing a benzyl moiety. Further fragmentation of the purine ring system and the phenyl substituents would also occur, leading to a complex but characteristic mass spectrum. For instance, the mass spectrum of benzylamine, a related structural component, is dominated by the m/z 91 fragment. nist.gov
The NIST database contains a mass spectrum for benzyladenine, which shows a prominent molecular ion and a significant fragment at m/z 91, corresponding to the benzyl group. nist.gov This supports the predicted fragmentation pathway for this compound.
The following table presents the predicted major fragments and their relative abundances for this compound based on established fragmentation principles.
Table 2: Predicted GC-MS Fragmentation Data
| m/z | Proposed Fragment | Relative Abundance |
|---|---|---|
| 388 | [M]⁺ | Moderate |
| 311 | [M - C₆H₅]⁺ | Low |
| 297 | [M - C₇H₇]⁺ | High |
| 91 | [C₇H₇]⁺ | High |
Reactivity Profiles and Derivatization Strategies of 9 Benzyl 6,8 Diphenyl 9h Purine
Electrophilic and Nucleophilic Substitution Reactions on the Purine (B94841) Core
The purine skeleton is an aromatic heterocycle composed of fused pyrimidine (B1678525) and imidazole (B134444) rings. The reactivity of the purine core is characterized by the interplay of these two rings and the influence of substituents. The electron-deficient nature of the pyrimidine ring generally makes it susceptible to nucleophilic attack, while the electron-rich imidazole ring is more prone to electrophilic substitution. mdpi.com
The C2, C6, and C8 positions of the purine ring are the primary sites for substitution reactions. Their reactivity is heavily influenced by the substituents already present on the purine core.
C6 Position: The C6 position is part of the pyrimidine ring and is often targeted for nucleophilic aromatic substitution, particularly when a good leaving group like a halogen is present. For instance, the synthesis of 6,9-disubstituted purines can be achieved by reacting a compound like 6-chloro-9-isopropyl-9H-purine with a nucleophile such as benzylamine. nih.gov In a similar vein, 2,6-dichloropurine (B15474) can undergo regioselective amination at the C6 position with secondary amines. researchgate.net These examples highlight that a phenyl group at C6, as in the title compound, would be exceptionally stable and not easily displaced by nucleophiles under standard conditions.
C8 Position: The C8 position is located on the electron-rich imidazole ring, making it a prime target for electrophilic substitution and metallation. mdpi.com A notable reaction is the direct regioselective C-H cyanation of purines. This transition-metal-free method involves activation with triflic anhydride (B1165640) followed by nucleophilic cyanation. For 9-benzyl-6-chloro-9H-purine, this reaction selectively yields 9-benzyl-6-chloro-9H-purine-8-carbonitrile. mdpi.com This indicates that the C8 position in 9-benzyl-6,8-diphenyl-9H-purine would be the most likely site for electrophilic attack, assuming the phenyl group at C8 does not sterically hinder the approach of the electrophile.
C2 Position: The C2 position, also on the pyrimidine ring, is generally less reactive than C6. However, its reactivity can be enhanced by the presence of certain directing groups. For example, an electron-donating group at the C6 position can steer C-H cyanation to the C2 position instead of the usually favored C8 position. mdpi.com For the title compound, the presence of a phenyl group at C6 is unlikely to direct electrophiles to C2. Nucleophilic substitution at C2 typically requires harsh conditions or the presence of a good leaving group.
The following table summarizes the regioselective cyanation of 9-benzylpurine derivatives, which serves as a model for the reactivity of the C8 position.
| Starting Material | Product | Yield | Reference |
| 9-Benzyl-6-chloro-9H-purine | 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | 85% | mdpi.com |
| 9-Benzyl-6-(benzylthio)-9H-purine | 9-Benzyl-6-(benzylthio)-9H-purine-8-carbonitrile | 97% | mdpi.com |
| 9-Benzyl-6-methoxy-9H-purine | 9-Benzyl-6-methoxy-9H-purine-8-carbonitrile | 45% | mdpi.com |
The purine ring possesses four nitrogen atoms, but alkylation and arylation reactions predominantly occur on the imidazole nitrogens, N7 and N9. The regioselectivity of these reactions is dependent on the reaction conditions and the substitution pattern of the purine itself. Generally, in neutral purines, the N9 position is favored due to the greater thermodynamic stability of the 9-H tautomer. rsc.org
The synthesis of the title compound, this compound, inherently involves the alkylation of a 6,8-diphenylpurine precursor at the N9 position with a benzyl (B1604629) group. Syntheses of related compounds, such as various 9-alkyl-6-substituted-purines and 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, further illustrate the prevalence of N9 substitution. researchgate.netnih.govacs.org For example, reacting 2-amino-9H-purine-6-thiol with benzyl bromide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide in DMF yields the N9-benzylated product. nih.gov
While N9 alkylation is common, N7 alkylation can also be achieved, sometimes leading to mixtures of N7 and N9 isomers. The choice of solvent, base, and alkylating agent can influence the N7/N9 ratio.
Chemical Modifications and Functional Group Interconversions
The substituents on the purine core can be chemically modified to introduce new functional groups and create a diverse library of compounds. The cyano group, which can be introduced at the C8 position, is particularly versatile for further transformations.
Research on 8-cyanopurines has demonstrated their conversion into a variety of other functional groups. mdpi.com These interconversions provide access to purine derivatives with different electronic and steric properties, which is crucial for developing structure-activity relationships in medicinal chemistry.
The table below showcases the functional group interconversions possible from an 8-cyanopurine derivative.
| Functional Group Transformation | Reagents and Conditions | Resulting Group | Reference |
| Hydrolysis | H₂SO₄, H₂O, 100 °C | Amide | mdpi.com |
| Methanolysis | HCl/MeOH, reflux | Imidate methyl ester | mdpi.com |
| Thiohydrolysis | H₂S, Pyridine/Triethylamine | Thioamide | mdpi.com |
| Amidination | NH₂OH·HCl, NaHCO₃ | N-hydroxyamidine | mdpi.com |
| Cyclization with aminoethanol | Aminoethanol, Cd(OAc)₂·2H₂O | Oxazoline | mdpi.com |
These examples, while not performed on this compound itself, indicate the synthetic possibilities available for a C8-functionalized derivative of the title compound. Other modifications reported for the general purine class include benzoylation, halogenation, amination, selenylation, and thiolation. researchgate.net
Ring Transformations and Rearrangement Mechanisms
Ring transformations and rearrangements of the purine core are less common than substitution reactions but can lead to novel heterocyclic systems. These reactions often require specific conditions or strategically placed functional groups to proceed. For instance, certain purine derivatives can undergo Dimroth-type rearrangements, which involve the cleavage of the pyrimidine ring and subsequent re-cyclization.
However, the literature does not provide specific examples of ring transformations or rearrangement mechanisms for this compound. The stability of the aromatic purine core, especially when substituted with robust phenyl groups at C6 and C8, suggests that such transformations would require forcing conditions.
Regioselectivity in Chemical Reactions of Substituted Purines
Regioselectivity is a critical aspect of purine chemistry, determining the outcome of reactions at the various positions on the heterocyclic ring. The inherent electronic properties of the purine nucleus and the directing effects of existing substituents govern this selectivity.
As previously discussed, the N9 position is typically the most nucleophilic nitrogen in the neutral purine ring, leading to preferential N9-alkylation. rsc.org In C-H functionalization reactions, the C8 position is generally the most reactive site for electrophilic attack due to the electron-rich nature of the imidazole ring. mdpi.com
A compelling example of substituent-directed regioselectivity is seen in C-H cyanation reactions. mdpi.com While most 6-substituted purines undergo cyanation at C8, the introduction of a strongly electron-donating group at C6, such as a dialkylamino group, can switch the regioselectivity to the C2 position. This highlights the ability of substituents to overcome the inherent reactivity patterns of the purine core.
In the case of this compound, the N9 position is already blocked by the benzyl group. The phenyl groups at C6 and C8 are electron-withdrawing by induction but can be electron-donating through resonance. However, their primary effect in electrophilic substitution would likely be steric hindrance and deactivation of the purine ring. Based on general principles, any further electrophilic substitution on the purine core would still most likely occur at the C2 position, as C6 and C8 are occupied. Nucleophilic substitution is unlikely given the lack of a suitable leaving group.
Chemical Biology Applications and Mechanistic Insights
9-Benzyl-6,8-diphenyl-9H-purine as a Chemical Probe for Molecular Systems
A chemical probe is a small molecule used to study and manipulate biological systems. Ideally, a probe is potent, selective, and has a well-understood mechanism of action. There is currently no specific research available that details the use of this compound as a chemical probe.
However, the general class of substituted purines has been widely explored for this purpose. For instance, libraries of purine (B94841) derivatives have been synthesized and screened to identify inhibitors for various enzymes, such as kinases, which can then be used as probes to investigate cellular signaling pathways. acs.orgugent.be The development of such libraries often involves creating a variety of substitutions on the purine core to explore the structure-activity relationships. nih.gov The utility of a specific compound like this compound as a probe would depend on its unique interaction with a biological target, a characteristic that requires dedicated experimental validation.
Exploration of Purine Derivative Interactions with Biological Macromolecules
The interaction of purine derivatives with biological macromolecules such as proteins and nucleic acids is a foundational area of study. These interactions are dictated by the three-dimensional structure of the purine derivative and the binding pocket of the macromolecule.
Binding Site Analysis within Enzyme Active Sites
While there is no specific binding site analysis for this compound in the literature, the general principles can be inferred from studies on other purine derivatives. For example, many purine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. acs.org The substitutions on the purine ring are crucial for determining the selectivity and affinity of this binding. For this compound, the benzyl (B1604629) group at the N9 position and the two phenyl groups at the C6 and C8 positions would be expected to form significant hydrophobic and aromatic stacking interactions within a binding site.
Table 1: Key Structural Features of this compound and Their Potential Interactions
| Substituent | Position | Potential Interactions |
|---|---|---|
| Benzyl Group | N9 | Hydrophobic interactions, pi-stacking |
| Phenyl Group | C6 | Hydrophobic interactions, pi-stacking |
Ligand-Receptor Interaction Profiling
Ligand-receptor interaction profiling is essential to understand the biological effects of a compound. For purine derivatives, this often involves screening against a panel of receptors, particularly purinergic receptors. There is no available ligand-receptor interaction profile for this compound.
Studies on other substituted purines have demonstrated high-affinity binding to various receptors, including histamine (B1213489) H3 receptors. mdpi.com The specific substitutions on the purine core are critical in defining the receptor binding profile and whether the compound acts as an agonist or antagonist.
Elucidation of Biochemical Mechanisms Modulated by Purine Scaffolds
The purine scaffold is a versatile framework that can be modified to modulate a wide range of biochemical mechanisms. These can include enzyme inhibition, disruption of protein-protein interactions, and modulation of receptor signaling. nih.gov Without specific studies on this compound, one can only speculate on its potential activities based on its structural features. The bulky phenyl groups at C6 and C8 might sterically hinder the binding to some targets while promoting affinity for others with suitable hydrophobic pockets.
Investigation of Metabolic Pathways Involving Purine Derivatives
The metabolic fate of purine derivatives is crucial for understanding their in vivo activity and potential toxicity. Metabolism can involve modification or degradation of the purine ring and its substituents by enzymes such as cytochrome P450s. There is no information available regarding the metabolic pathways of this compound.
Structure Activity Relationship Sar Studies for Substituted Purines Within a Chemical Research Context
Impact of Substitution Patterns at C6, C8, and N9 on Molecular Recognition
The substitution pattern on the purine (B94841) ring is a determining factor in molecular recognition and biological activity. Modifications at the C6, C8, and N9 positions have been extensively studied to understand their influence on the interaction of purine derivatives with various enzymes and receptors. imtm.cztubitak.gov.tr
Research into 2,6,9-trisubstituted purine derivatives has shown that the introduction of different groups at these positions can lead to compounds with enhanced binding affinity and selectivity. imtm.cz For instance, in the development of antitumor compounds, an arylpiperazinyl system at the C6 position was found to be advantageous for cytotoxic activity. imtm.czresearchgate.net Conversely, bulky substituents at the C2 position were not favorable. imtm.czresearchgate.net
Studies on 6,8,9-trisubstituted purine analogs have highlighted the potential of a phenyl group at the C8 position for developing compounds with significant cytotoxic activity against various cancer cell lines. tubitak.gov.tr The nature of the substituent at the N9 position also plays a crucial role. While the core focus is on a benzyl (B1604629) group, other substitutions, such as a cyclopentyl group, have been explored in conjunction with modifications at C6 and C8. tubitak.gov.tr
The interplay between the substituents at these three positions is complex. For example, in the context of antirhinovirus activity, a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines was synthesized. nih.gov Quantitative structure-activity relationship (QSAR) analysis revealed that optimal activity was associated with a lipophilic, electron-withdrawing substituent at the C2 position, demonstrating how modifications at one site can be tuned in conjunction with others for a desired biological outcome. nih.gov
Impact of Substituents on Purine Derivatives' Activity
| Position | Substituent Type | Effect on Activity | Example Context | Citation |
|---|---|---|---|---|
| C6 | Arylpiperazinyl system | Beneficial for cytotoxicity | Antitumor agents | imtm.czresearchgate.net |
| C8 | Phenyl group | Potential for significant cytotoxicity | Anticancer research | tubitak.gov.tr |
| N9 | Aryl groups | Affects binding affinities to TAR RNA | HIV-1 Tat-TAR interaction inhibitors | nih.gov |
| C2 | Bulky systems | Unfavorable for cytotoxicity | Antitumor agents | imtm.czresearchgate.net |
| C2 | Lipophilic, electron-withdrawing | Optimum antirhinovirus activity | Antiviral agents | nih.gov |
Influence of Aryl and Benzyl Moieties on Ligand Efficiency
The presence of aryl and benzyl groups on the purine scaffold, as seen in 9-Benzyl-6,8-diphenyl-9H-purine, significantly influences ligand efficiency. These moieties can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets.
The benzyl group at the N9 position is a common feature in many biologically active purine derivatives. Studies on 9-benzylpurines have shown that this group can be modified to fine-tune activity. For example, the introduction of substituents on the benzyl ring can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity. nih.gov
Aryl groups at other positions, such as C6 and C8, also play a vital role. In the case of 6,8,9-trisubstituted purines, a phenyl group at the C8 position has been identified as a key feature for potent anticancer activity. tubitak.gov.tr The orientation and substitution pattern of these aryl rings can lead to enhanced interactions within the binding pocket of a target protein.
Furthermore, research on purine derivatives with aryl groups at the N9 position has demonstrated that the nature of the aryl group can affect binding affinities. nih.gov This suggests that the electronic and steric properties of the aryl moiety at this position are critical for molecular recognition. nih.gov
Rational Design Principles for Purine-Based Scaffolds
The purine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. acs.orgnih.gov Rational design principles for purine-based scaffolds are guided by an understanding of the target's binding site and the SAR of existing purine derivatives.
One key principle is the use of computational methods, such as 3D-QSAR and molecular docking, to predict how modifications to the purine scaffold will affect binding. mdpi.com These approaches allow for the virtual screening of large libraries of compounds and the identification of promising candidates for synthesis and biological evaluation. mdpi.com Contour maps from these models can reveal which steric and electronic properties are important for activity, guiding the placement of substituents. imtm.czmdpi.com
Another principle is scaffold hopping, where the purine core is replaced with a bioisosteric ring system to explore new chemical space and potentially improve properties like selectivity or metabolic stability. researchgate.net Additionally, the hybridization of the purine scaffold with other known pharmacophores can lead to the development of novel compounds with enhanced activity. researchgate.net
Structure-based design is also a powerful tool, where the crystal structure of a target protein in complex with a purine ligand is used to guide the design of new analogs with improved interactions. acs.org This approach has been successfully used to develop potent and selective inhibitors for various kinases. acs.org
Positional Isomerism and its Role in Molecular Interactions
Positional isomerism, which refers to compounds having the same molecular formula but differing in the position of a functional group on the parent chain, plays a significant role in the molecular interactions of purine derivatives. The specific arrangement of nitrogen atoms in the purine-like ring system and the attachment points of substituents are crucial for the interaction with cellular targets. mdpi.com
Stereochemical Considerations in Purine Derivative Design
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the design of purine derivatives. The introduction of chiral centers can lead to enantiomers or diastereomers with significantly different biological activities.
The use of chiral substituents in purine nucleosides and their analogs has been shown to enhance selectivity for receptors of the purinergic signaling system. nih.govbenthamscience.com This increased selectivity can result in drug prototypes with improved therapeutic profiles for conditions such as cancer, metabolic disorders, and neuronal disorders. nih.govbenthamscience.com For example, purine arabinosides containing chiral amino acid amides at the C6 position have been synthesized and evaluated for their antiproliferative activity. mdpi.com
The stereochemistry of the sugar moiety in nucleoside analogs is also of paramount importance. The configuration at the anomeric carbon (α or β) determines the orientation of the sugar relative to the purine base, which in turn affects how the molecule fits into the binding site of a target enzyme or receptor. nih.gov The development of synthetic methods that allow for the stereocontrolled synthesis of purine derivatives is therefore essential for accessing biologically active isomers.
Advanced Analytical Techniques in Purine Research
Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS)
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. This technique is particularly well-suited for the analysis of purine (B94841) derivatives like 9-Benzyl-6,8-diphenyl-9H-purine.
In a typical LC-HRMS workflow, the sample containing the purine derivative is first injected into a liquid chromatograph. The separation of the target compound from other components in the mixture is achieved based on its affinity for the stationary phase (e.g., a C18 column) and the mobile phase. The choice of mobile phase, often a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve good separation.
Following separation by LC, the eluent is introduced into the high-resolution mass spectrometer. Here, the molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. This high resolution allows for the determination of the elemental composition of the molecule, providing a high degree of confidence in its identification. For this compound, HRMS would be able to confirm its molecular formula (C24H18N4) by providing a highly accurate mass measurement of its protonated molecule [M+H]+.
Furthermore, tandem mass spectrometry (MS/MS) capabilities of modern HRMS instruments can be used to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the benzyl (B1604629) and phenyl groups to the purine core.
Table 1: Illustrative LC-HRMS Data for this compound
| Parameter | Expected Value |
| Retention Time (min) | Dependent on LC conditions |
| Molecular Formula | C24H18N4 |
| Theoretical m/z [M+H]+ | 363.1599 |
| Observed m/z [M+H]+ | 363.1601 (example) |
| Mass Accuracy (ppm) | < 5 ppm |
Surface-Enhanced Raman Spectroscopy (SERS) for Sensitive Detection
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed onto a nanostructured metal surface (typically silver or gold). The technique relies on the enhancement of the Raman scattering signal by several orders of magnitude, enabling the detection of analytes at very low concentrations. nih.govacs.org
For the analysis of this compound, a SERS-active substrate would be prepared, and a solution of the compound would be deposited onto it. The interaction of the purine derivative with the metal surface leads to the significant enhancement of its Raman spectrum. The resulting SERS spectrum would exhibit characteristic peaks corresponding to the vibrational modes of the molecule. researchgate.net
Key vibrational modes that would be expected in the SERS spectrum of this compound include the ring breathing modes of the purine core and the phenyl rings, as well as stretching and bending vibrations of the C-H, C-N, and C=C bonds. nih.gov The SERS spectrum can serve as a molecular fingerprint, allowing for the specific identification of the compound even in the presence of other substances. nih.gov The high sensitivity of SERS also makes it a promising technique for trace-level detection of this purine derivative. acs.org
Table 2: Predicted SERS Bands for this compound
| Wavenumber (cm-1) | Assignment (Illustrative) |
| ~730 | Purine ring breathing |
| ~1000 | Phenyl ring breathing |
| ~1350 | C-N stretching |
| ~1600 | C=C aromatic stretching |
| ~3050 | Aromatic C-H stretching |
Thermal Analysis (Thermogravimetry-Differential Thermal Analysis, TG-DTA) for Thermal Decomposition Studies
Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are invaluable for studying the thermal stability and decomposition behavior of chemical compounds. researchgate.net In a TG-DTA experiment, the mass of a sample is continuously monitored as a function of temperature (TG), while the temperature difference between the sample and a reference material is also measured (DTA). researchgate.net
When applied to this compound, TG analysis would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at each stage. scite.ai The DTA curve would show endothermic or exothermic peaks corresponding to physical transitions (like melting) or chemical reactions (like decomposition). researchgate.netresearchgate.net
For a crystalline solid like this compound, the DTA curve would likely show a sharp endothermic peak corresponding to its melting point. At higher temperatures, the TG curve would show one or more mass loss steps, indicating the decomposition of the molecule. The DTA curve would simultaneously show corresponding exothermic or endothermic events. The information obtained from TG-DTA is crucial for understanding the thermal limits of the compound and its potential degradation pathways. nih.gov
Table 3: Hypothetical Thermal Analysis Data for this compound
| Analysis | Temperature Range (°C) | Observation |
| DTA | 200-250 | Endothermic peak (Melting) |
| TG/DTA | > 350 | Mass loss and exothermic peaks (Decomposition) |
Fourier Transform Infrared Spectroscopy (FTIR) in conjunction with other techniques (e.g., TLC-FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for the identification of functional groups in a molecule. When infrared radiation is passed through a sample, molecules absorb radiation at specific frequencies that correspond to their vibrational modes. The resulting FTIR spectrum is a unique fingerprint of the molecule.
For this compound, the FTIR spectrum would show characteristic absorption bands for the various functional groups present. These would include the stretching vibrations of aromatic C-H bonds in the phenyl and benzyl groups, C-N and C=N stretching vibrations within the purine ring, and various bending vibrations that are characteristic of the substituted aromatic systems.
FTIR can be powerfully combined with separation techniques like Thin-Layer Chromatography (TLC). In TLC-FTIR, a mixture is first separated on a TLC plate. rsc.org The separated spots can then be analyzed directly on the plate using an FTIR microscope, or the compound can be eluted from the spot and analyzed separately. psu.edu This combination allows for the identification of individual components in a mixture. For instance, if this compound were part of a reaction mixture, TLC could be used to isolate it from starting materials and byproducts, and FTIR would then confirm its identity. news-medical.net
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm-1) | Functional Group Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1610-1580 | C=C aromatic ring stretch |
| 1550-1450 | C=N and C=C ring stretch (purine) |
| 1380-1300 | C-N stretch |
| 770-730 and 700-680 | C-H out-of-plane bend (monosubstituted benzene) |
Future Research Trajectories and Broader Academic Implications
Development of Novel Synthetic Methodologies for Complex Purine (B94841) Analogues
The synthesis of intricately substituted purines remains a significant challenge in organic chemistry. Future research will likely focus on creating more efficient and versatile synthetic routes to access a wider array of purine derivatives. Key areas of development include:
Palladium- and Iron-Catalyzed Cross-Coupling Reactions: These reactions have proven effective for the regioselective synthesis of di- and trisubstituted purines by coupling halopurines with various organometallic reagents. researchgate.net Further exploration of different catalysts, ligands, and reaction conditions could lead to even more precise control over the substitution patterns.
Late-Stage Functionalization: Developing methods for introducing functional groups at a late stage of the synthesis is highly desirable as it allows for the rapid diversification of complex molecules. nih.gov Techniques like photoredox/nickel dual catalysis for the sp2–sp3 cross-coupling of unprotected nucleosides with alkyl bromides represent a significant step in this direction. nih.gov
Building Block Strategies: The use of pre-functionalized building blocks, such as 3-amino-2-carboxyethyl substituted imidazo[1,2-a]-pyridine, can simplify the construction of fused ring systems and enable the preparation of a diverse library of compounds. rsc.org
A recent review highlights significant progress in the synthesis of purine-containing compounds, with a particular focus on constructing the purine core through ring-closure reactions and modifying existing purine structures. thieme.de
Computational Chemistry Advancements for Predictive Modeling
Computational chemistry is an increasingly powerful tool for understanding and predicting the properties of molecules, thereby guiding synthetic efforts and biological testing.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic and chemical reactivity properties of purine derivatives. diva-portal.org These methods can provide insights into molecular structure, intermolecular interactions, and reaction mechanisms. diva-portal.org
Machine Learning and Neural Networks: The development of novel neural network architectures, such as E(3)-equivariant graph neural networks, is accelerating the prediction of molecular and material properties. mit.edu These models can learn from existing data to predict properties like total energy and infrared absorption spectra with high accuracy, often outperforming traditional DFT methods. mit.edu
Structure-Based Drug Design: Computational modeling plays a crucial role in structure-based drug design, allowing for the prediction of how a molecule will bind to a biological target. nih.gov This approach can be used to design more potent and selective inhibitors of enzymes like purine nucleoside phosphorylase (PNP). acs.org
Recent studies have utilized computational approaches to screen large libraries of candidate compounds, leading to the identification of potent hits with desirable drug-like properties. researchgate.net
Designing Purine-Based Scaffolds for Chemical Probe Development
Chemical probes are small molecules used to study biological processes. The versatile nature of the purine scaffold makes it an excellent starting point for the design of such probes.
Fluorescent Probes: By attaching fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) or 4-nitrobenzo researchgate.netnih.govrsc.orgoxadiazole (NBD) to a purine scaffold, researchers can create probes to visualize and study the localization and dynamics of their target proteins in living cells. nih.gov For instance, fluorescently labeled purine-based inhibitors of Hsp90 have been successfully used in flow cytometry and fluorescence microscopy. nih.gov
Click Chemistry: The introduction of reactive groups, such as azides, onto the purine ring allows for the use of "click chemistry" to attach a wide variety of tags, including biotin (B1667282) for affinity purification or imaging agents. thieme.de
Selective Small Molecule Agents: The discovery of selective small molecule probes can help to elucidate the roles of specific proteins in signaling cascades. purdue.edu For example, the identification of selective inhibitors for G protein-coupled receptor kinases (GRKs) has provided valuable tools for studying their function in cardiovascular disease and cancer. purdue.edu
The development of purine-scaffold Hsp90 inhibitors is a major area of interest, with efforts focused on creating compounds with improved pharmacological profiles. nih.gov
Exploring Unique Reactivity Patterns in Substituted Purines
The substitution pattern on the purine ring significantly influences its chemical reactivity. wur.nl Understanding these patterns is crucial for both the synthesis of new derivatives and for predicting their behavior in biological systems.
Nucleophilic and Electrophilic Substitutions: The study of how different substituents direct incoming reagents to specific positions on the purine ring is a fundamental aspect of purine chemistry. wur.nl For example, the presence of certain groups can influence whether nucleophilic attack and subsequent ring opening occurs in the pyrimidine (B1678525) or imidazole (B134444) portion of the purine. wur.nl
Regioselective Functionalization: Transition-metal-catalyzed cross-coupling reactions have been instrumental in achieving regioselective C-H functionalization of purines, allowing for the introduction of substituents at specific positions. thieme.de
Geometrical Isomerism: In strongly basic media, the anions of some substituted purines can exhibit geometrical isomerism due to restricted rotation around the C-N bond, a phenomenon that can be studied using NMR spectroscopy. wur.nl
The reactivity of substituted purines is also relevant to their biological activity. For instance, the ability of certain purine analogues to act as antimetabolites is directly related to their chemical structure. mdpi.com
Role of 9-Benzyl-6,8-diphenyl-9H-purine as a Core Structure for Chemical Innovations
The specific compound this compound, with its bulky substituents at the 6, 8, and 9 positions, serves as an interesting and complex core structure for further chemical exploration. bldpharm.com
Lead Compound for Drug Discovery: The purine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govnih.gov The unique substitution pattern of this compound could lead to novel biological activities. For example, similar multi-substituted purines have been investigated as Smoothened (SMO) antagonists for targeting the Hedgehog signaling pathway in cancer. mdpi.com
Platform for Library Synthesis: This compound can serve as a starting point for the creation of a library of related compounds with variations at the benzyl (B1604629) and phenyl positions. Such libraries are valuable for screening against a wide range of biological targets to identify new lead compounds. The synthesis of a library of 9-alkyl-8-benzyl-9H-purin-6-ylamine derivatives has been reported, demonstrating the feasibility of this approach. nih.gov
Intermediate for Further Synthesis: this compound can be viewed as an intermediate that can be further functionalized. For example, the phenyl rings could be modified to introduce additional functional groups, or the purine core itself could be subjected to further reactions. The related compound 9-benzyl-6-chloro-9H-purine is a known intermediate in the synthesis of 1-substituted adenines. lookchem.comchemicalbook.com
The exploration of such complex purine derivatives contributes to the broader understanding of purine chemistry and its application in the development of new therapeutics and chemical tools. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 9-Benzyl-6,8-diphenyl-9H-purine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions at the C6 and N9 positions of the purine core. For example, benzylation at N9 can be achieved via alkylation using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency for aryl groups at C6/C7.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., reflux in THF) minimizes side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) isolates the target compound .
Q. How do substituents at the C6 and N9 positions influence the compound’s physicochemical properties and biological activity?
- Methodological Answer : Substituents modulate electronic effects (e.g., electron-withdrawing groups at C6 increase electrophilicity) and steric bulk (e.g., benzyl groups at N9 enhance lipophilicity). Key approaches include:
- Comparative studies : Synthesize derivatives with varied substituents (e.g., halogen, methoxy, alkyl) and assess logP (HPLC), solubility (UV-Vis), and thermal stability (DSC/TGA).
- Biological assays : Test antiproliferative activity (MTT assay) or enzyme inhibition (e.g., kinase assays) to correlate structure-activity relationships (SAR) .
- Example : 9-Benzyl derivatives show enhanced cellular uptake compared to 9-isopropyl analogs due to increased membrane permeability .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from assay variability, impurity profiles, or cell-line specificity. Mitigation strategies include:
- Standardized protocols : Use validated cell lines (e.g., NCI-60 panel) and replicate assays under controlled conditions (pH, serum concentration).
- Impurity analysis : Characterize byproducts (HPLC-MS) and quantify using internal standards.
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .
- Case study : Discrepancies in antibacterial activity may stem from differences in bacterial membrane permeability; use efflux pump inhibitors (e.g., verapamil) to clarify mechanisms .
Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in derivatization reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions (e.g., Grignard additions at electron-deficient positions) .
- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives for synthesis.
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for new derivatizations .
- Validation : Cross-check computational predictions with small-scale experimental trials (e.g., pilot reactions in microreactors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
